4-(2,6-Diphenylpyridin-4-yl)aniline
Description
Significance of Pyridine-Based Organic Frameworks in Advanced Chemical Research
Pyridine (B92270), a heterocyclic aromatic compound, serves as a fundamental building block in a multitude of functional materials. Its unique electronic properties, arising from the electronegative nitrogen atom within the six-membered ring, make it less susceptible to electrophilic substitution than benzene (B151609) but more reactive towards nucleophiles. bldpharm.com This reactivity, coupled with the nitrogen's ability to act as a hydrogen bond acceptor and a coordination site for metal ions, makes pyridine and its derivatives exceptionally versatile in chemical synthesis. sigmaaldrich.com
In the realm of advanced materials, pyridine-based frameworks are integral to the development of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These crystalline, porous materials have garnered significant attention for their applications in gas storage, catalysis, and as electrode materials in batteries. nih.govchemicalbook.com For instance, a pyridine-containing 2D-COF has been successfully synthesized and demonstrated excellent performance as an anode material for lithium-ion batteries, exhibiting a high specific capacity. nih.gov The ordered pore structure and rich adsorption sites within these frameworks also make them highly effective adsorbents for removing contaminants from water. chemicalbook.com Furthermore, the incorporation of pyridine derivatives into MOFs can facilitate processes like photoinduced electron transfer, which is crucial for developing artificial photosystems and solar energy conversion technologies. chemicalbook.com
The Compound 4-(2,6-Diphenylpyridin-4-yl)aniline: A Central Research Focus
At the heart of this discussion is the compound this compound (CAS No. 61102-76-9). bldpharm.com This molecule is a highly functionalized aromatic system, characterized by a central pyridine ring substituted with two phenyl groups at the 2 and 6 positions, and an aniline (B41778) group at the 4 position. The molecular formula is C23H18N2. chemicalbook.com
Its structure is a classic example of a donor-acceptor (D-A) system. The electron-rich aniline group acts as an electron donor, while the electron-deficient diphenylpyridine core serves as an electron acceptor. This electronic arrangement is a key determinant of its photophysical and electrochemical properties, making it a compound of significant interest in materials science, particularly for optoelectronic applications. It is often categorized as a heterocyclic or organic building block, highlighting its primary role as a precursor for the synthesis of more complex functional materials and ligands. bldpharm.com
Historical Context and Evolution of Research on Phenyl-Substituted Pyridines
The study of pyridine dates back to its discovery in coal tar, with its chemical structure being determined in the 1870s and its first synthesis from acetylene (B1199291) and hydrogen cyanide achieved in 1876. bldpharm.comchemicalbook.com The synthesis of pyridine derivatives saw a major advancement with the Hantzsch pyridine synthesis in 1881, which provided a general method for creating a wide variety of substituted pyridines. bldpharm.com
Research into phenyl-substituted pyridines has evolved to create increasingly complex and functional molecules. Early work focused on establishing structure-activity relationships, for example, by probing the steric influence of phenyl substitution on the pyridine ring's binding affinity in biological systems. researchgate.net Over time, synthetic methods have become more sophisticated, allowing for the precise construction of multi-aryl pyridine systems. The development of cross-coupling reactions has been particularly important. Modern synthetic efforts often focus on creating pyridine-containing ligands for transition metal complexes or monomers for high-performance polymers, demonstrating a clear trajectory from fundamental synthesis to application-driven research. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
61102-76-9 |
|---|---|
Molecular Formula |
C23H18N2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(2,6-diphenylpyridin-4-yl)aniline |
InChI |
InChI=1S/C23H18N2/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H,24H2 |
InChI Key |
TYRDEFILBHSGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2,6 Diphenylpyridin 4 Yl Aniline and Its Analogues
Strategies for Core 2,6-Diphenylpyridine (B1197909) Ring Construction
The creation of the sterically hindered 2,4,6-trisubstituted pyridine (B92270) core is a synthetic challenge that has been addressed through various innovative strategies. These methods often aim for efficiency, high yields, and the ability to introduce diverse substituents.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing atom economy and reducing waste. bohrium.comacsgcipr.org Several classical and modern MCRs have been adapted for the synthesis of polysubstituted pyridines.
One of the most prominent MCRs for pyridine synthesis is the Hantzsch pyridine synthesis . wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgbeilstein-journals.org The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org For the synthesis of a 2,6-diphenylpyridine core, benzaldehyde (B42025) and a β-ketoester bearing a phenyl group would be utilized. The reaction has seen numerous modifications to improve yields and broaden its scope, including the use of microwave irradiation and greener reaction conditions. organic-chemistry.orgbeilstein-journals.org
The Kröhnke pyridine synthesis is another powerful tool for generating highly functionalized pyridines. wikipedia.orgacs.org This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, typically ammonium acetate. wikipedia.orgdrugfuture.com A key advantage of the Kröhnke synthesis is that it directly yields the pyridine ring without the need for a separate oxidation step, as the pyridinium (B92312) ylide is already at the correct oxidation state. acs.org The versatility of this method allows for the incorporation of a wide range of aryl substituents, making it well-suited for the synthesis of poly-aryl systems. wikipedia.orgacs.org
The Guareschi-Thorpe condensation provides a route to hydroxypyridines, which can be further functionalized. rsc.orgdrugfuture.com This reaction involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. drugfuture.com An advanced version of this reaction utilizes ammonium carbonate in an aqueous medium, offering an eco-friendly approach. rsc.orgrsc.org While this method primarily yields hydroxypyridines, the hydroxy group can potentially be converted to other functionalities to access the desired aniline (B41778) derivative.
| Multi-Component Reaction | Key Reactants | Primary Product | Key Advantages |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Dihydropyridine (requires oxidation) | Well-established, versatile, many modern modifications available. wikipedia.orgorganic-chemistry.org |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium Acetate | Substituted Pyridine | Direct formation of the aromatic pyridine ring, broad scope for aryl substituents. wikipedia.orgacs.org |
| Guareschi-Thorpe Condensation | Cyanoacetic ester, β-Dicarbonyl compound, Ammonia | Hydroxypyridine | Provides access to functionalized pyridones, with eco-friendly variations. rsc.orgrsc.org |
Transition-Metal-Free Synthetic Protocols
In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals due to their cost, toxicity, and potential for product contamination. Several transition-metal-free approaches for pyridine synthesis have been reported. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions.
One such strategy involves the Cope-type hydroamination of 1,4-diarylbuta-1,3-diynes with amidines, which has been shown to produce 2,4,6-trisubstituted pyrimidines and could potentially be adapted for pyridine synthesis. rsc.org Another approach utilizes a [3 + 2] cycloaddition between diversely substituted aryl propiolonitriles and toluenesulphonylmethyl isocyanide, promoted by a simple base like cesium carbonate, to yield trisubstituted pyrroles, with the potential for extension to pyridine systems. rsc.org
Furthermore, direct C-H functionalization of pyridine itself, while challenging due to the electron-deficient nature of the ring, is an area of active research. nih.gov Methods using strong bases with low Lewis acidity have been developed for the selective functionalization at the C4 position of the pyridine ring. digitellinc.comacs.org While this applies to the modification of a pre-formed pyridine, it highlights the trend towards metal-free functionalization.
Acid-Catalyzed Tandem Reactions for Pyridine Derivatives
Acid-catalyzed tandem reactions offer an efficient pathway to complex molecular architectures by combining multiple bond-forming events in a single operational step. A notable example is a reaction involving the C=C and C(sp3)–N bond cleavage of enones and primary amines, respectively, to assemble pyridine derivatives. rsc.org This method demonstrates high functional group tolerance and provides the nitrogen source for the pyridine ring from the primary amine. rsc.org
Another direct synthesis of pyridine derivatives involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation. acs.orgorganic-chemistry.org This single-step, convergent procedure is compatible with a wide range of functional groups and provides rapid access to highly substituted pyridines. acs.orgorganic-chemistry.org
Functionalization and Derivatization Strategies at the 4-Aniline Position
Once the 2,6-diphenylpyridine core is established with a suitable precursor at the 4-position, the next crucial step is the introduction and subsequent modification of the aniline moiety.
Amine Group Incorporation Techniques
The introduction of an amino group at the C4 position of the pyridine ring is a key transformation. Direct amination of pyridines, particularly at the C4 position, is a desirable synthetic strategy. nih.gov One reported method achieves C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH). This process proceeds through a 4-pyridyl pyridinium salt intermediate, which then reacts with aqueous ammonia to yield the 4-aminopyridine (B3432731) product without the need for intermediate isolation. nih.gov
Alternatively, the amine group can be introduced by the reduction of a nitro group. For instance, the synthesis of 4-([2,2′:6′,2″-terpyridin]-4′-yl)aniline involves a four-step procedure starting from 2-acetylpyridine (B122185) and 4-nitrobenzaldehyde, where the nitro group is subsequently reduced to an amine. mdpi.com Similarly, a method for preparing 4-(piperidin-3-yl)aniline (B168726) involves the reduction of a nitrophenyl-substituted pyridine derivative. google.com
Synthesis of N-Substituted Aniline Analogues
The synthesis of N-substituted aniline analogues of 4-(2,6-diphenylpyridin-4-yl)aniline allows for the exploration of structure-activity relationships in various applications. These analogues can be prepared through several standard synthetic transformations.
One common approach is the reaction of the primary aniline with aldehydes or ketones to form Schiff bases (imines), which can then be reduced to the corresponding N-alkyl or N-arylmethyl anilines. For example, the synthesis of 2-(((4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol was achieved through the condensation of 4-([2,2′:6′,2″-terpyridin]-4′-yl)aniline with o-vanillin. mdpi.com Similarly, the synthesis of N-4-(substituted benzylidene)-N-2-(4-chloropyrimidin-2-yl)-6,7-dimethoxyquinazoline-2,4-diamines involved the reaction of a primary amine with substituted aldehydes. researchgate.net
Another strategy involves the displacement of a leaving group on a suitable N-substituted precursor. For instance, the synthesis of various substituted phenyl)-N(4)-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines was achieved through the displacement of a chloro group with appropriate anilines. sigmaaldrich.com
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogues, several green methodologies have been explored, primarily focusing on microwave-assisted synthesis and solvent-free conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.govacs.orgresearchgate.netwur.nl For instance, a facile one-pot, three-component condensation reaction for the synthesis of new hydroxylated 2,4,6-trisubstituted pyridines has been reported under microwave irradiation without the use of a solvent or catalyst. psecommunity.orgmitsui.com This approach offers significant advantages in terms of efficiency and environmental friendliness.
Solvent-free synthesis is another key aspect of green chemistry, minimizing the use of volatile and often hazardous organic solvents. Research has shown that the synthesis of 4-aryl-1,4-dihydropyridines can be efficiently achieved under solvent-free conditions with high yields. nih.gov The implementation of solvent-free reactions provides a reproducible and efficient method for preparing therapeutic agents with minimal waste production and optimized energy use. nih.gov
Furthermore, the use of environmentally benign catalysts is a central tenet of green chemistry. Montmorillonite K10 clay has been utilized as an efficient and reusable catalyst for the one-pot synthesis of 2,4,6-triaryl pyridines under solvent-free conditions, achieving very good yields in a short period. researchgate.net
The following table summarizes the key findings of green synthetic approaches for pyridine derivatives analogous to this compound.
| Methodology | Key Features | Reactants/Catalyst | Reported Yields | Reaction Time | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Solvent-Free Synthesis | One-pot, three-component condensation | 4-hydroxybenzaldehyde, acetophenone (B1666503), NH4OAc | 83% | 30 min | psecommunity.orgmitsui.com |
| Solvent-Free Synthesis | High conversion, minimal waste | Not specified for target compound | High | Not specified | nih.gov |
| Clay-Catalyzed Solvent-Free Synthesis | Reusable catalyst, environmentally friendly | Benzaldehyde, acetophenone, NH4OAc, Montmorillonite K10 | Up to 97% | 4 hours | researchgate.net |
| Microwave-Assisted Synthesis (Ethanol) | One-pot, four-component reaction | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | 82%-94% | 2-7 min | nih.gov |
Scale-up and Manufacturing Considerations for Research Quantities
The transition from a small-scale laboratory synthesis to the production of research quantities (gram to multi-gram scale) presents several challenges. These include maintaining reaction efficiency, ensuring product purity, and managing the practical aspects of handling larger volumes of reagents and products. Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, offers valuable strategies for this scale-up. researchgate.netresearchgate.netresearchgate.net
One of the primary challenges in scaling up microwave-assisted reactions is the limited penetration depth of microwaves, which can lead to non-uniform heating in larger reaction volumes. organic-chemistry.org This can affect reaction yields and selectivity. To address this, specialized batch microwave reactors with larger volumes (up to 1.1 L) and better temperature and pressure control have been developed, enabling successful scale-up of various reactions to the 50-100 gram scale. These systems often feature capabilities for handling suspensions and rapid heating and cooling cycles.
Continuous flow chemistry offers a powerful alternative to batch processing for scaling up reactions. nih.gov In a continuous flow setup, reagents are continuously pumped through a heated reactor, allowing for better control over reaction parameters and improved heat and mass transfer. researchgate.net This can lead to higher yields and purity, as well as enhanced safety, particularly for highly exothermic reactions. Continuous flow microreactors have been successfully used for the N-oxidation of pyridine derivatives, demonstrating high efficiency and the ability to operate for extended periods, making them suitable for large-scale production. researchgate.net
Purification of the final product at a larger scale is another critical consideration. While small-scale purifications often rely on column chromatography, this method can be time-consuming and require large volumes of solvent for gram-scale quantities. Therefore, developing efficient crystallization and precipitation methods is crucial for isolating the product in high purity. For pyridine derivatives, distillation and recrystallization are common purification techniques. nih.gov In some cases, treatment with an alkali or acid followed by distillation can effectively remove impurities. The choice of solvent for recrystallization is critical to maximize yield and purity.
The table below outlines key considerations and strategies for the scale-up of the synthesis of this compound and its analogues for research quantities.
| Consideration | Challenges | Strategies and Solutions | Reference |
|---|---|---|---|
| Reaction Efficiency and Yield | Maintaining high yields at a larger scale; potential for side reactions. | Optimization of reaction parameters (temperature, pressure, catalyst loading); use of process intensification techniques like continuous flow reactors. | |
| Heat Transfer (Microwave) | Non-uniform heating in larger volumes. | Use of specialized large-scale batch microwave reactors with efficient stirring and temperature monitoring; considering continuous flow microwave reactors. | organic-chemistry.org |
| Purification | Inefficiency of column chromatography for large quantities; solvent consumption. | Development of robust crystallization/precipitation methods; optimization of solvent systems for recrystallization; exploring alternative purification techniques like distillation. | nih.gov |
| Process Safety | Handling larger quantities of potentially hazardous reagents and managing exothermic reactions. | Utilizing continuous flow systems to minimize the volume of reacting material at any given time; careful monitoring and control of reaction conditions. |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
NMR spectroscopy is fundamental in defining the molecular structure of 4-(2,6-diphenylpyridin-4-yl)aniline by providing information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different aromatic rings and the aniline (B41778) amine group. The protons on the phenyl and pyridine (B92270) rings typically appear in the aromatic region, from approximately 6.5 to 8.0 ppm. The two protons of the aniline's amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum provides further structural detail. Aromatic carbons generally resonate in the range of 110-160 ppm. The carbon atom attached to the nitrogen in the aniline ring is expected to appear around 148 ppm, while other carbons in the phenyl and pyridine rings will have distinct shifts based on their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Specific experimental values can vary based on solvent and instrumental parameters. Data is extrapolated from similar aniline and pyridine derivatives. rsc.orgrsc.orgchemicalbook.comchemicalbook.com
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aniline -NH₂ | Variable (e.g., 3.3-5.0) | N/A |
| Aniline Ring C-H | 6.5 - 7.8 | 112 - 130 |
| Aniline Ring C-N | N/A | ~148 |
| Pyridine Ring C-H | 7.0 - 8.0 | 120 - 150 |
| Phenyl Ring C-H | 7.0 - 7.8 | 128 - 140 |
| Quaternary Carbons | N/A | 130 - 160 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
FTIR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.
The spectrum of this compound shows characteristic peaks for its amine and aromatic components. The N-H stretching vibrations of the primary amine on the aniline ring are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. materialsciencejournal.orgresearchgate.net The C-N stretching vibration of the aromatic amine appears in the 1250-1350 cm⁻¹ range. materialsciencejournal.org Aromatic C-H stretching is indicated by peaks just above 3000 cm⁻¹, while the stretching of C=C and C=N bonds within the pyridine and phenyl rings produces a series of sharp absorptions in the 1400-1600 cm⁻¹ fingerprint region. researchgate.netresearchgate.netglobalresearchonline.net
Table 2: Key FTIR Vibrational Frequencies for this compound Note: Based on characteristic frequencies for aniline and pyridine moieties. researchgate.netresearchgate.netglobalresearchonline.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C and C=N Ring Stretch | 1400 - 1600 |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 |
| C-H Out-of-Plane Bending | 700 - 900 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers insight into its structural components through analysis of its fragmentation pattern. libretexts.org The molecular formula for this compound is C₂₃H₁₈N₂. chemicalbook.comchemicalbook.com
The calculated molecular weight is approximately 322.4 g/mol . chemicalbook.comchemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would therefore be expected at a mass-to-charge ratio (m/z) of 322. As is characteristic for compounds containing an odd number of nitrogen atoms, this molecular ion peak will have an odd integer value, consistent with the nitrogen rule. libretexts.org
Fragmentation of the molecular ion can occur through various pathways. Common fragmentation would involve the cleavage of the bonds connecting the aromatic rings. This could lead to the formation of stable fragment ions corresponding to the phenyl, pyridinyl, or aniline moieties, which would be detected at lower m/z values.
X-ray Crystallographic Analysis for Solid-State Molecular Architecture
Table 3: Predicted Crystallographic Parameters for this compound Note: This data is hypothetical and based on typical values for similar aromatic compounds. researchgate.net
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Dihedral Angle | Phenyl-Pyridine: ~30-40° |
| Intermolecular Forces | π–π stacking, van der Waals forces |
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their ground-state properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important parameter for assessing molecular stability and predicting electronic transitions. nih.gov
A smaller HOMO-LUMO gap generally suggests a higher chemical reactivity and a greater ease of electronic excitation. nih.gov For 4-(2,6-Diphenylpyridin-4-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, while the LUMO is anticipated to be distributed over the electron-accepting diphenylpyridine core. This distribution facilitates an intramolecular charge transfer upon excitation.
Table 1: Calculated HOMO-LUMO Energy Gaps for Related Aniline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-Aminoaniline | -4.3713 | 0.2306 | 4.6019 |
| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 |
| p-Isopropylaniline | -5.2286 | 0.0682 | 5.2968 |
This table presents DFT-calculated values for aniline derivatives to provide context for the expected electronic properties of this compound. The specific values for the title compound would require dedicated DFT calculations. thaiscience.info
The HOMO-LUMO gap is a key factor in determining the kinetic stability of a molecule; a larger gap implies greater stability. mdpi.com The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO's energy relates to its electron-accepting capability. nih.gov
Electron density distribution analysis provides a visual representation of how electrons are arranged within a molecule. The molecular electrostatic potential (MEP) map is a valuable tool derived from this distribution, illustrating the electrostatic potential on the molecule's surface. researchgate.net MEP maps use a color scale to indicate regions of varying electron density, with red typically representing electron-rich areas (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.net
For this compound, the MEP map would likely show a high electron density (red) around the nitrogen atom of the aniline group and potentially on the pyridine (B92270) ring's nitrogen, making these sites susceptible to electrophilic attack. thaiscience.info Conversely, the hydrogen atoms of the amine group and the phenyl rings would exhibit a lower electron density (blue), indicating regions of positive potential. researchgate.netresearchgate.net These maps are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. rsc.org It allows for the prediction of various properties related to electronic transitions, such as absorption and emission spectra.
TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. cnr.itresearchgate.net These calculations provide information about the energies of electronic transitions from the ground state to various excited states (S₀ → S₁, S₀ → S₂, etc.) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For aniline, prominent absorption peaks in the UV region are observed around 220 nm and 290 nm. researchgate.net For more complex derivatives, these peaks can be shifted.
Similarly, TD-DFT can be used to model the emission spectra (fluorescence) by calculating the transition from the first excited state back to the ground state (S₁ → S₀). researchgate.net The agreement between theoretical and experimental spectra can validate the computational methodology. researchgate.net
Table 2: Predicted and Experimental Absorption Maxima for a Related Terpyridine Compound
| Transition | Calculated λmax (nm) | Experimental λmax (nm) |
| S₀ → S₁ | 368 | 365 |
| S₀ → S₂ | 309 | 315 |
This table shows a comparison of TD-DFT calculated and experimental absorption maxima for a related terpyridine derivative, demonstrating the predictive power of this method. researchgate.net Similar calculations for this compound would provide insights into its photophysical properties.
The characteristic absorption bands for similar pyridine-containing compounds are often attributed to π → π* and n → π* transitions. researchgate.net
TD-DFT is particularly useful for characterizing intramolecular charge transfer (ICT) phenomena in donor-acceptor molecules. nih.gov In this compound, the aniline group acts as an electron donor and the diphenylpyridine moiety serves as the electron acceptor. Upon photoexcitation, an electron is promoted from a molecular orbital localized on the donor to one on the acceptor, resulting in a charge-separated excited state.
Analysis of the molecular orbitals involved in the electronic transition (e.g., HOMO to LUMO) can confirm the ICT character. researchgate.net The extent of charge separation and the distance over which it occurs can be quantified, providing a deeper understanding of the molecule's photophysical behavior. nih.gov The study of ICT is crucial for applications in molecular electronics and sensors. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scispace.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and intermolecular interactions of molecules like this compound.
These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in solution or in a crystal lattice) and the flexibility of the bonds connecting the phenyl and pyridine rings. nih.gov MD simulations are also instrumental in understanding how molecules interact with each other and with their surroundings, which is crucial for predicting bulk properties and designing materials with specific functionalities. rsc.orgscispace.com For instance, simulations can shed light on the interactions that govern the packing of molecules in a solid state. researchgate.net
Theoretical Studies on Protonation Effects and Solvent Interactions
The chemical environment, including the presence of acidic protons and the nature of the solvent, can significantly influence the properties and reactivity of this compound. Theoretical studies employing computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in elucidating these effects. Such investigations can predict how protonation and solvent polarity alter the molecule's geometry, electronic structure, and spectroscopic behavior.
Protonation, the addition of a proton (H+), can occur at the nitrogen atoms of the pyridine ring or the aniline group. The site of protonation is determined by the relative basicity of these nitrogen centers, which can be quantified by calculating proton affinities. Computational models can predict these affinities, offering a theoretical measure of basicity. For instance, studies on related 2,6-diarylanilinium cations have shown that the acidity of the anilinium ion, and conversely the basicity of the aniline, is sensitive to substituents on the flanking aromatic rings. Electron-donating groups tend to increase the basicity of the aniline. chemicalbook.com
Solvent interactions, or solvatochromism, are another critical aspect. The polarity of the solvent can affect the ground and excited electronic states of the molecule to different extents, leading to shifts in its absorption and emission spectra. The Polarizable Continuum Model (PCM) is a common computational approach to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. Theoretical studies on similar push-pull systems, which have electron-donating and electron-accepting groups, have demonstrated that increasing solvent polarity can lead to significant changes in the electronic and optical properties. chemicalbook.com
Detailed Research Findings
While specific experimental and extensive computational studies exclusively focused on this compound are not widely available in the reviewed literature, insights can be drawn from theoretical investigations of analogous compounds.
Protonation Effects:
Theoretical calculations on related anilinium and pyridinium (B92312) ions have been used to predict their pKa values in various solvents. nih.gov These calculations often involve isodesmic reactions, where the acidity of the target molecule is compared to a reference compound with a known pKa. The accuracy of these predictions is highly dependent on the chosen theoretical method and the reference species. nih.gov For instance, DFT calculations at the B3LYP level with a solvation model like IEFPCM have been shown to provide pKa values in good agreement with experimental data for a range of aniline and pyridine derivatives. nih.gov
A study on 2,6-diarylanilinium cations revealed a strong linear relationship between the calculated proton affinity energies in the gas phase and the Hammett parameter (2σ) of the substituents on the flanking aryl rings. chemicalbook.com This indicates that electronic effects are transmitted through space to the anilinium center. In a solvent like water, this effect is attenuated but still present. chemicalbook.com
Table 4.4.1: Calculated Proton Affinities (PA) for a Series of 2,6-Diaryl anilines in Gas Phase and Water
| Compound (Substituent) | 2σ | ΔEPA (gas phase, kcal/mol) | ΔEPA (water, kcal/mol) |
| 1 (H) | 0.00 | -226.7 | -230.8 |
| 2 (OMe) | -0.22 | -228.6 | -231.2 |
| 3 (Me) | -0.14 | -227.8 | -231.0 |
| 4 (F) | 0.46 | -225.2 | -230.3 |
| 5 (Cl) | 0.74 | -224.5 | -230.1 |
| 6 (CF₃) | 1.22 | -222.8 | -229.6 |
This table is adapted from a study on related 2,6-diarylanilines and is intended to be illustrative of the computational approaches used. The compound numbers are as designated in the source study. chemicalbook.com
Solvent Interactions:
The interaction with solvents can significantly alter the electronic absorption and emission properties of molecules like this compound. Theoretical studies on similar organic π-conjugated ligands have shown that increasing solvent polarity can lead to the polarization and lengthening of specific bonds. nih.gov For instance, in a related system, the C-N bonds in the pyridine ring were found to be polarized and lengthened with increasing solvent polarity. nih.gov
Time-dependent DFT (TD-DFT) calculations are often employed to simulate the UV-Vis absorption spectra in different solvents. nih.gov These calculations can help in understanding the nature of electronic transitions and how they are affected by the solvent environment. For example, in nitro-substituted pyridocoumarins, TD-DFT calculations helped to elucidate the intramolecular charge transfer character of the visible absorption band and its negative solvatochromic behavior, which is influenced by the solvent's polarizability and hydrogen bonding capability. nih.gov
Table 4.4.2: Theoretical and Experimental Absorption Maxima (λmax) for a Related Nitro-Substituted Pyridocoumarin in Different Solvents
| Solvent | Experimental λmax,v (nm) | Calculated λmax,v (nm) |
| Water | 401 | 405 |
| Acetonitrile | 418 | 420 |
This table is based on data for a related class of compounds and serves to illustrate the application of computational methods in studying solvatochromic effects. nih.gov
These theoretical approaches provide a framework for understanding the fundamental behavior of this compound in different chemical environments. Future dedicated computational studies on this specific molecule would be invaluable in confirming these extrapolated insights and further exploring its potential applications.
Photophysical Properties and Optical Phenomena
UV-Visible Absorption Spectroscopy: Electronic Transitions
The electronic absorption spectrum of 4-(2,6-Diphenylpyridin-4-yl)aniline is governed by electronic transitions within its conjugated π-system. libretexts.orglibretexts.org For organic molecules, the most significant transitions occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In this compound, two primary types of transitions are expected: π-π* and n-π* transitions.
The intense absorption bands are attributable to π-π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are characteristic of the extensive conjugation across the phenyl and pyridine (B92270) rings. researchgate.netiosrjournals.org The presence of the aniline (B41778) group and the pyridine ring also introduces non-bonding electrons (n electrons) on the nitrogen atoms. The excitation of these electrons to an antibonding π* orbital results in n-π* transitions. libretexts.orgresearchgate.net These transitions are typically weaker in intensity and occur at longer wavelengths compared to π-π* transitions because non-bonding orbitals are generally higher in energy than bonding π orbitals. libretexts.org The specific wavelengths and intensities of these absorption bands can be influenced by the solvent environment. iosrjournals.org
Fluorescence Emission Spectroscopy: Luminescence Characteristics
Derivatives with a similar core structure, such as those based on 4-Aryl-2,6-di(pyren-1-yl)pyridines, are known for their strong photoluminescence properties. pnu.ac.ir The fluorescence of this compound arises from the radiative decay of an electron from the first excited singlet state (S₁) back to the ground state (S₀) after initial absorption of a photon. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a lower energy (longer wavelength), a phenomenon known as the Stokes shift. The aniline moiety, in particular, can contribute significantly to the fluorescence properties. researchgate.net
Solvatochromism describes the change in the absorption or emission spectra of a compound with a change in the polarity of the solvent. This phenomenon is a hallmark of molecules where the dipole moment of the excited state differs from that of the ground state. For similar pyridyl compounds, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift in the emission spectrum. pnu.ac.ir
This environmental sensitivity is observed in related 4-aryl-2,6-di(pyren-1-yl)pyridine derivatives, where the fluorescence emission shifts to lower energies as solvent polarity increases. pnu.ac.ir This behavior suggests that the excited state has a more pronounced charge-transfer character and is more effectively stabilized by polar solvent molecules. pnu.ac.irnih.gov The spectral shifts can be correlated with various solvent scales, such as the Kamlet-Abraham-Taft or Catalán parameters, to analyze the specific and non-specific solute-solvent interactions. nih.gov
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
|---|---|---|
| Ethanol | 446 | 495 |
| Acetonitrile | 452 | 503 |
| Acetone | 464 | 511 |
Fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are fundamental parameters that quantify the efficiency and dynamics of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, providing a measure of the emission process's efficiency in competing with non-radiative decay pathways. nih.govrsc.org The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. nih.gov
Proton-Sensitive Fluorescence and Acid-Base Responsiveness
The presence of both a basic pyridine nitrogen and a weakly basic aniline nitrogen makes this compound a candidate for pH-sensitive fluorescence. The luminescence of such compounds can be modulated by protonation or deprotonation of the nitrogen atoms. nih.govnih.gov
In acidic conditions, the lone pair of electrons on the pyridine nitrogen is susceptible to protonation. This protonation can significantly alter the electronic structure of the molecule, often leading to a quenching or shifting of the fluorescence emission. nih.gov For example, in related platinum(II) complexes, the addition of acid causes protonation of a nitrogen-containing ligand, which quenches the metal-to-ligand charge transfer (MLCT) emission; this effect is reversible upon the addition of a base. nih.gov Similarly, the aniline nitrogen can be protonated under strongly acidic conditions. This acid-base responsiveness allows the compound to function as a potential chromogenic and luminescent sensor for pH. nih.govnih.gov Some amino-pyridine derivatives exhibit complex behavior, with fluorescence being strong in acidic conditions, weakening as pH increases, and then re-enhancing in strongly alkaline environments. nih.gov
Aggregation-Induced Emission (AIE)
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. wikipedia.orgmagtech.com.cn This behavior is contrary to the common aggregation-caused quenching (ACQ) effect seen in many traditional fluorophores. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations of phenyl rings, in the aggregated state. magtech.com.cnresearchgate.net This restriction blocks non-radiative decay channels, thereby promoting the radiative pathway and enhancing fluorescence emission. wikipedia.org
The molecular structure of this compound, with its multiple phenyl rings attached to a central pyridine core, makes it a prime candidate for exhibiting AIE characteristics. The phenyl groups can undergo rotational and vibrational motions in dilute solutions, providing pathways for non-radiative energy dissipation. Upon aggregation, the physical constraint imposed by neighboring molecules would restrict these rotations, potentially "switching on" strong fluorescence emission. Polymers containing similar pyridine-based structures have been shown to possess AIE properties. rsc.org
Energy Transfer Processes within Derivatives
Modifying the core structure of this compound can enable intramolecular energy transfer processes. By attaching other chromophores (energy donors or acceptors) to this framework, it is possible to design molecules that exhibit phenomena like Förster Resonance Energy Transfer (FRET). In such a system, the initially excited donor chromophore can transfer its energy non-radiatively to a nearby acceptor chromophore, which then emits light at its characteristic wavelength.
Pyrene-substituted pyridine derivatives serve as a relevant example, as pyrene (B120774) is well-known for its ability to form excimers (excited-state dimers) through a specific energy transfer process between an excited and a ground-state molecule. pnu.ac.ir In derivatives of this compound, introducing moieties with specific absorption and emission properties could allow for the development of ratiometric fluorescent probes or components for light-harvesting systems. The efficiency of energy transfer is highly dependent on the distance and spectral overlap between the donor and acceptor units.
Applications in Organic Electronic Materials and Optoelectronics
Role in Organic Light-Emitting Diodes (OLEDs) as Emitting or Transporting Materials
There is currently no available research data detailing the use of 4-(2,6-Diphenylpyridin-4-yl)aniline as either an emitting or a transporting material in OLEDs. To evaluate its potential, researchers would need to synthesize the material and incorporate it into an OLED device structure. Key performance metrics such as external quantum efficiency (EQE), current and power efficiency, emission color coordinates (CIE), and operational lifetime would need to be measured.
Electron Transport Layer Components in Advanced Devices
The electron-deficient nature of the pyridine (B92270) ring within this compound suggests a theoretical potential for its use as an electron transport layer (ETL) component. An effective ETL must possess appropriate energy levels (LUMO and HOMO) to facilitate electron injection from the cathode and block holes from reaching the cathode. Furthermore, good electron mobility is crucial for efficient charge transport. Without experimental data on the electronic properties and device performance of this compound, its suitability as an ETL remains speculative.
Advanced Display Material Development
The development of advanced displays requires materials with high efficiency, long-term stability, and specific color purity. While the core structure of this compound might be a building block for such materials, there are no studies available that have explored its use in this context. Research in this area would involve the design and synthesis of novel emitters or host materials based on this compound and the subsequent evaluation of their performance in display prototypes.
Chemosensing and Molecular Recognition Applications
Hypothetical Design Principles for Anion Chemosensors
The design of an effective anion chemosensor based on 4-(2,6-Diphenylpyridin-4-yl)aniline would likely leverage established principles of molecular recognition. The primary interaction would be the formation of hydrogen bonds between the N-H protons of the aniline (B41778) group and the target anion. The acidity of these protons could be modulated by introducing electron-withdrawing or -donating groups on the phenyl rings, thereby tuning the binding affinity and selectivity.
Postulated Selective Detection Mechanisms for Specific Ions
Achieving selective detection of specific anions amidst a mixture of others is a critical challenge. For a sensor based on This compound , selectivity could be engineered by modifying its structure. For instance, the introduction of additional hydrogen bond donors or steric hindrance around the binding pocket could favor the binding of anions with specific geometries and charge distributions, such as linear anions like cyanide (CN⁻) or tetrahedral anions like dihydrogen phosphate (B84403) (H₂PO₄⁻).
The inherent electronic properties of the diphenylpyridine core could also be exploited. The interaction with an anion would likely perturb the electronic distribution of the entire molecule, leading to a measurable optical or electrochemical response. The specificity of this response to a particular anion would form the basis of selective detection.
Potential for Fluorescent Chemosensors with "ON-OFF" or Ratiometric Signaling
The This compound scaffold is inherently fluorescent due to its extended π-conjugated system. This fluorescence could be harnessed for signaling anion binding events. An "ON-OFF" switching mechanism could be envisioned where the fluorescence of the molecule is quenched upon binding to an anion due to photoinduced electron transfer (PET) from the excited sensor to the bound anion. Conversely, a "turn-on" response could be achieved if the binding event disrupts a non-radiative decay pathway.
A more sophisticated approach would be to develop a ratiometric sensor. This would involve modifying the molecule with a second fluorophore. Anion binding would then induce a change in the energy transfer between the two fluorophores, leading to a change in the ratio of their emission intensities. This provides a self-calibrating signal that is less susceptible to environmental fluctuations. While direct evidence is lacking for this specific compound, research on other pyridine-based fluorescent sensors supports the feasibility of such mechanisms.
Anticipated Sensing Performance in Different Media
The performance of a chemosensor is highly dependent on the solvent medium. In polar protic solvents like water, the solvent molecules can compete with the sensor for binding to the anion, potentially reducing the sensor's effectiveness. For a This compound -based sensor, its largely nonpolar structure might favor operation in organic or mixed aqueous-organic media where competition from the solvent is less pronounced.
To enhance its utility in aqueous environments, the molecule could be functionalized with water-solubilizing groups. The pH of the medium would also be a critical factor, as it would affect the protonation state of the aniline and pyridine (B92270) nitrogens, thereby influencing the binding affinity and the signaling mechanism.
Speculative Detection Limits and Sensitivity Analysis
The detection limit and sensitivity are paramount for the practical application of any chemosensor. For a hypothetical sensor based on This compound , these parameters would be intrinsically linked to the strength of the sensor-anion interaction and the efficiency of the signaling mechanism.
Drawing parallels from related pyridine-containing anion sensors, it is plausible that a well-designed sensor could achieve detection limits in the micromolar (µM) to nanomolar (nM) range. For example, studies on 2,6-bis(2-anilinoethynyl)pyridine scaffolds have demonstrated their potential for the sensitive detection of anions like chloride. nih.gov A detailed sensitivity analysis would involve titrating the sensor with varying concentrations of the target anion and monitoring the change in the output signal (e.g., fluorescence intensity). The binding constant (Kₐ) derived from such experiments would provide a quantitative measure of the sensor's affinity for the anion.
While the direct application of This compound as an anion chemosensor is yet to be explored, the foundational principles of supramolecular chemistry and the promising results from analogous structures strongly suggest its potential in this exciting and important field of research. Future investigations are needed to synthesize and characterize the anion sensing properties of this intriguing molecule.
Coordination Chemistry and Ligand Design
Chelation Properties with Transition Metal Ions
The structural arrangement of 4-(2,6-Diphenylpyridin-4-yl)aniline allows for several potential modes of coordination with transition metal ions. The primary coordination site is the nitrogen atom of the central pyridine (B92270) ring, a well-established Lewis basic site for metal binding. The exocyclic amino group of the aniline (B41778) moiety presents a second potential donor site.
The chelation behavior is largely determined by the ability of the ligand to form stable ring structures with a metal center. It can potentially act as a bidentate ligand, coordinating through both the pyridine nitrogen and the aniline nitrogen. This would form a seven-membered chelate ring. While five- and six-membered chelate rings are generally the most stable, larger rings are also known, particularly with flexible ligands.
However, the free rotation around the C-C and C-N bonds connecting the aniline group to the pyridine ring provides conformational flexibility. The steric bulk of the two phenyl groups at the 2 and 6 positions of the pyridine ring is a significant factor. These groups can create a sterically hindered environment around the pyridine nitrogen, potentially influencing the approach of the metal ion and the aniline group. This steric hindrance might favor monodentate coordination through the more accessible aniline nitrogen in some cases, or it could enforce a specific geometry in a bidentate complex. In related, sterically demanding ligand systems, such as 2,6-bis(benzotellurazole)pyridines, steric interactions have been shown to cause unfavorable energetics for the planar conformation required for metal binding. acs.org
The nature of the transition metal ion (its size, preferred coordination number, and geometry) and the reaction conditions also play a crucial role in determining the final coordination mode. For instance, ruthenium(II) has been shown to coordinate with similar 2-(phenylazo)pyridine (B13924361) ligands in a bidentate fashion through the pyridine and azo nitrogens, with the amine nitrogen on a phenyl ring remaining uncoordinated. nih.gov
Formation of Metal Complexes
Metal complexes of this compound can be synthesized through standard coordination chemistry techniques. Typically, this involves reacting the ligand with a suitable transition metal precursor, often a metal halide or acetate (B1210297) salt, in an appropriate solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt.
The general procedure for forming such complexes can be illustrated by the synthesis of related aniline-derivative Schiff base complexes:
The ligand is dissolved in a solvent, such as ethanol.
A solution of the metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) is added, often in a 1:1 or 2:1 ligand-to-metal molar ratio.
The reaction mixture is stirred, sometimes under reflux, for several hours to ensure complete complex formation.
The resulting metal complex, which may precipitate from the solution upon formation or cooling, is then isolated by filtration, washed, and dried.
Complexes with various transition metals such as ruthenium, palladium, and iridium can be anticipated. For example, ruthenium(II) precursors like [RuCl₂(DMSO)₄] are commonly used to form complexes with pyridine-containing ligands. nih.gov Similarly, palladium(II) complexes, which are of great interest in catalysis, can be formed from precursors like palladium(II) acetate or palladium(II) chloride. nsf.gov The formation of iridium(III) complexes, important for their photophysical properties, often involves reacting the ligand with an iridium precursor such as [IrCl₃·nH₂O] followed by the addition of other ancillary ligands. nih.gov The resulting complexes can have varied stoichiometries, such as [M(L)Clₓ] or [M(L)₂]ⁿ⁺, where L represents the this compound ligand.
Influence of Ligand Architecture on Complex Stability and Photophysics
The specific architecture of this compound has a profound influence on the stability and photophysical properties of its metal complexes.
Complex Stability: The formation of a chelate ring, if it occurs, significantly enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands—an effect known as the chelate effect. The bulky 2,6-diphenyl groups, while potentially hindering coordination, can also provide a protective "pocket" around the metal center once the complex is formed. This steric shielding can enhance the kinetic stability of the complex by preventing the approach of reactive species that might otherwise lead to decomposition.
Photophysics: The photophysical properties of complexes containing this ligand are expected to be rich, particularly with heavy transition metals like iridium(III) and ruthenium(II). researchgate.net The strong spin-orbit coupling induced by these heavy metals facilitates intersystem crossing from singlet to triplet excited states, often leading to strong phosphorescence. researchgate.netnih.gov The emission properties are dictated by the nature of the lowest-energy triplet excited state, which can be a Metal-to-Ligand Charge Transfer (³MLCT), Ligand-to-Ligand Charge Transfer (³LLCT), or an intraligand (³IL) π-π* state.
Influence of Substituents: The 4-aminophenyl group is a strong electron-donating group, which would raise the energy of the highest occupied molecular orbital (HOMO) localized on this part of the ligand. The diphenylpyridine core acts as an electron-accepting unit. This donor-acceptor character suggests that low-energy Intraligand Charge Transfer (ILCT) transitions are likely. In a complex, this can mix with MLCT states.
Tuning Properties: The presence of the phenyl groups at the 2 and 6 positions, as opposed to hydrogen or other groups, influences the electronic structure and steric environment. Studies on related 4-aryl-2-phenylpyridine iridium(III) complexes have shown that it is possible to tune the phosphorescent emission by altering substituents on the ligand framework, which can introduce torsional twisting and change the energy of the excited states. nih.gov
The table below shows representative photophysical data for related iridium(III) polypyridyl complexes, illustrating the range of properties that can be expected.
| Complex Type | Absorption λmax (nm) | Emission λmax (nm) | Excited State Lifetime (µs) | Reference |
|---|---|---|---|---|
| Generic Ir(III) Polypyridyl | ~370-450 (MLCT) | ~530-600 | ~1-5 | researchgate.net |
| [Ir(ppy)₂(pico)] | ~375, 466, 495 | 513 | 1.2 | nih.gov |
| [Ir(L)₂(acac)] (L=4-(4-methoxyphenyl)-2-phenylpyridine) | ~385, 480 (sh) | 502 | 2.1 | nih.gov |
Note: Data are for analogous systems and serve as a general illustration. ppy = 2-phenylpyridine, pico = picolinate, acac = acetylacetonate.
Applications in Catalysis
While specific catalytic applications for complexes of this compound have not been extensively reported, the structural motifs suggest significant potential in homogeneous catalysis. The coordination chemistry of palladium, ruthenium, and other transition metals with nitrogen-donor ligands is central to many catalytic transformations.
Palladium Catalysis: Palladium(II) complexes with nitrogen-based ligands are well-known catalysts for C-C coupling reactions. nsf.govnih.gov For instance, Pd(II) complexes of phosphine-nitrogen (P-N) ligands are efficient for the Heck reaction. capes.gov.br Given the [N,N] donor set available in the target ligand, its palladium complexes could be explored as catalysts for Heck, Suzuki, and other cross-coupling reactions. The electronic properties imparted by the aminophenyl group could modulate the reactivity of the palladium center.
Ruthenium and Iridium Catalysis: Ruthenium and iridium complexes are workhorses in hydrogenation, transfer hydrogenation, and oxidation catalysis. nih.gov The defined coordination sphere that would be created by the this compound ligand could lead to catalysts with high selectivity.
The table below summarizes the catalytic activity of some representative palladium complexes with related nitrogen-donor ligands in different reactions.
| Catalyst/Ligand Type | Reaction | Activity/Yield | Reference |
|---|---|---|---|
| (L)Pd(OAc)₂ / Pyridine | Allylic Oxidation | Qualitative Activity | nsf.gov |
| Pd(II) with P-N Ligands | Heck Reaction | Turnover number up to 10⁶ | capes.gov.br |
| Cationic Ligand-Capped Pd Nanoparticles | Suzuki Homocoupling | Up to 98% Yield | nih.gov |
The development of complexes with this compound represents a promising avenue for creating novel catalysts whose activity and selectivity could be finely tuned through modifications of the ligand structure.
Supramolecular Chemistry and Self Assembly
Non-Covalent Interactions Driving Assembly
The self-assembly of organic molecules is governed by a delicate balance of various non-covalent interactions. For a molecule with the structural complexity of 4-(2,6-Diphenylpyridin-4-yl)aniline, several types of interactions would be anticipated to play a significant role.
Table 1: Potential Non-Covalent Interactions for this compound
| Interaction Type | Potential Loci on the Molecule | Description |
| Hydrogen Bonding | The -NH₂ group of the aniline (B41778) moiety can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor. | This strong, directional interaction is a primary driver in the formation of many supramolecular structures, leading to the formation of chains, sheets, or more complex networks. |
| π-π Stacking | The numerous aromatic rings (two phenyl groups and the central pyridine ring) provide extensive surfaces for π-π stacking interactions. | These interactions, arising from the overlap of π-orbitals, are crucial for the organization of flat, aromatic molecules into columnar or layered structures. |
| Van der Waals Forces | The entire molecular framework is subject to these ubiquitous, non-specific attractive forces. | While individually weak, the cumulative effect of van der Waals forces over the large surface area of the molecule can significantly contribute to the stability of the assembled structure. |
| Dipole-Dipole Interactions | The polar nature of the C-N bonds and the overall molecular geometry could result in a net molecular dipole, leading to electrostatic interactions between molecules. | These interactions would influence the relative orientation of molecules within an assembly to maximize electrostatic attraction. |
Without experimental data, such as that from single-crystal X-ray diffraction, the precise nature and hierarchy of these interactions in the solid state or in solution remain speculative.
Formation of Supramolecular Architectures
The interplay of the non-covalent interactions detailed above would be expected to guide the self-assembly of this compound into various supramolecular architectures. The final structure is determined by the most thermodynamically stable arrangement of the molecules.
Table 2: Hypothetical Supramolecular Architectures of this compound
| Architecture | Driving Interactions | Potential Properties |
| 1D Chains/Ribbons | Primarily driven by strong, directional hydrogen bonds between the aniline and pyridine moieties. | Could exhibit interesting optical or electronic properties along the chain axis. |
| 2D Sheets | A combination of hydrogen bonding in one dimension and π-π stacking in another dimension. | May form lamellar structures with potential applications in sensing or catalysis. |
| 3D Networks | More complex interplay of all available non-covalent interactions, potentially leading to porous frameworks. | Such structures could be investigated for gas storage or as a scaffold for other molecules. |
The specific architecture adopted would be highly dependent on factors such as the solvent used for crystallization or assembly, temperature, and the presence of any guest molecules.
Host-Guest Chemistry
The potential for this compound to act as a host molecule in host-guest chemistry is an intriguing but unexplored area. The arrangement of its phenyl and pyridine rings could create cavities or clefts capable of encapsulating smaller guest molecules.
Table 3: Speculative Host-Guest Properties of this compound
| Potential Guest Molecules | Nature of Host-Guest Interaction | Potential Applications |
| Small organic molecules | Encapsulation within a cavity formed by the self-assembly of multiple host molecules, stabilized by van der Waals forces and potential hydrogen bonding. | Selective recognition and sensing of specific molecules. |
| Metal ions | Coordination to the nitrogen atom of the pyridine ring. | Formation of metallo-supramolecular structures with catalytic or magnetic properties. |
| Anions | Interaction with the hydrogen atoms of the aniline's -NH₂ group. | Anion sensing and transport. |
Research into the host-guest chemistry of this compound would require spectroscopic techniques such as NMR titration and fluorescence spectroscopy to study the binding events and determine the strength and selectivity of any interactions.
Structure Activity/property Relationship Studies and Future Derivative Design
Impact of Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of 4-(2,6-diphenylpyridin-4-yl)aniline are intrinsically linked to its molecular structure, particularly the distribution of electron density across the π-conjugated system. The introduction of various functional groups (substituents) at different positions on the pyridine (B92270) or phenyl rings can dramatically alter these properties.
The core structure contains an electron-donating aniline (B41778) group and an electron-accepting pyridine ring, creating an inherent donor-acceptor (D-A) framework. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are sensitive to changes in this framework.
Key Principles of Substituent Effects:
Electron-Donating Groups (EDGs): Substituents like amino (-NH2), methoxy (B1213986) (-OCH3), or alkyl groups, when added to the phenyl rings, tend to increase the electron density of the π-system. This generally leads to a raising of the HOMO energy level and a decrease in the energy gap between the HOMO and LUMO.
These electronic modifications have a direct impact on the molecule's optical behavior:
Absorption and Emission Spectra: Changes in the HOMO-LUMO energy gap directly affect the wavelength of light the molecule absorbs and emits. A smaller energy gap generally results in a bathochromic shift (a shift to longer wavelengths, i.e., red-shift) in both the absorption and emission spectra. Conversely, a larger energy gap causes a hypsochromic shift (a shift to shorter wavelengths, i.e., blue-shift).
Fluorescence Quantum Yield: The efficiency of the fluorescence process can be tuned by substituents. The introduction of heavy atoms like bromine can sometimes decrease fluorescence intensity in aqueous solutions due to the "heavy atom effect," which promotes non-radiative decay pathways. nih.gov Conversely, strategic placement of certain groups can enhance quantum yield by rigidifying the molecular structure and reducing vibrational energy loss.
Computational studies, such as those using Density Functional Theory (DFT), are crucial tools for predicting how different substituents will affect the frontier molecular orbitals and resulting optical transitions before undertaking complex synthesis. researchgate.net
Rational Design of Derivatives for Enhanced Performance
The principles of structure-property relationships enable the rational design of this compound derivatives for improved performance in specific roles, such as fluorescent sensing. A key strategy involves designing a molecule with a recognition site (receptor) that can selectively interact with a target analyte, and a signaling unit (fluorophore) that reports this interaction through a change in its optical properties.
A study on the closely related compound 4-phenyl-2,6-bis(4-aminophenyl)pyridine demonstrates this principle effectively in the design of a chemosensor for formaldehyde (B43269). sphinxsai.com In this design:
The pyridine ring acts as the core fluorophore, providing the intrinsic fluorescence.
The amine groups (-NH2) on the terminal phenyl rings serve as the recognition sites. They are designed to react with formaldehyde to form an imine bond. sphinxsai.com
This chemical reaction alters the electronic structure of the fluorophore, leading to a detectable change in the fluorescence emission. The interaction with formaldehyde caused the emission wavelength to shift from 489 nm to 442 nm, a significant blue shift that signals the presence of the analyte. sphinxsai.com This "turn-on" or ratiometric response is highly desirable for selective and sensitive detection. The performance of this rationally designed sensor is summarized below.
Interactive Table: Performance of a 4-phenyl-2,6-bis(4-aminophenyl)pyridine based Formaldehyde Sensor
| Feature | Observation | Reference |
|---|---|---|
| Analyte | Formaldehyde (HCHO) | sphinxsai.com |
| Sensing Mechanism | Formation of an imine bond between the amine group and formaldehyde | sphinxsai.com |
| Emission Wavelength (Sensor alone) | 489 nm | sphinxsai.com |
| Emission Wavelength (Sensor + HCHO) | 442 nm | sphinxsai.com |
| Observed Shift | 47 nm (Hypsochromic/Blue Shift) | sphinxsai.com |
| Limit of Detection (LOD) | 6.2 ppm | sphinxsai.com |
This example highlights how modifying the parent structure—in this case, by ensuring the presence of reactive amine groups—leads to a derivative with a specific, high-performance function.
Tailoring Molecular Structure for Specific Applications
Beyond sensing, derivatives of this compound can be tailored for a variety of advanced applications, particularly in materials science and electronics. The goal is to imbue the molecule with multiple functionalities by integrating specific structural motifs.
Organic Light-Emitting Diodes (OLEDs): For a molecule to be an effective emitter in an OLED, it should not only have high fluorescence quantum yield in the solid state but also possess good charge transport properties. The design of multifunctional emitters can reduce the complexity and cost of OLED devices. nih.gov To tailor a derivative of this compound for OLEDs, one might consider:
Incorporating Hole-Transporting Moieties: Attaching well-known hole-transporting units, such as a triphenylamine (B166846) group, to the aniline nitrogen.
Incorporating Electron-Transporting Moieties: Attaching electron-deficient heterocyclic groups, such as benzimidazole (B57391) or oxadiazole derivatives, to the pyridine core. nih.gov
By creating a "bipolar" molecule that can transport both holes and electrons, the probability of charge recombination within the emissive layer increases, leading to more efficient light emission. For example, a prototype OLED using a multifunctional pyrene-benzimidazole blue emitter achieved an external quantum efficiency of up to 4.3% and a luminance of 290 cd/m², demonstrating the success of this design approach. nih.gov
Fluorescent Probes for Biological Imaging: To adapt the molecule for use in biological systems, its structure must be modified to ensure water solubility and biocompatibility. This can be achieved by introducing polar or ionizable groups, such as carboxylic acids (-COOH) or sulfonic acids (-SO3H). Furthermore, to target specific organelles or biomolecules within a cell, the core structure can be conjugated to specific ligands or peptides that are known to accumulate in those locations.
The rational design process, therefore, involves a multi-pronged approach where substituents and structural modifications are chosen not just to tune the primary optical and electronic properties but also to confer solubility, charge transport capabilities, and specific reactivity, thereby tailoring the final molecule for a precise application.
Concluding Remarks and Future Research Perspectives
Summary of Key Academic Contributions and Challenges
Currently, the direct academic contributions of 4-(2,6-diphenylpyridin-4-yl)aniline are limited, with its primary presence being in chemical supplier catalogs. However, the structural motifs it contains—a highly substituted pyridine (B92270) ring and a reactive aniline (B41778) group—are well-studied in other molecular contexts. The core challenge lies in the limited exploration of this specific compound. The synthesis of highly substituted pyridines can be complex, often requiring multi-step procedures and facing challenges in achieving high yields and regioselectivity. researchgate.net The inherent electronic properties of the pyridine ring can also complicate certain functionalization reactions. researchgate.net
A key area of potential academic contribution is in the field of materials science. The structure of this compound suggests its utility as a monomer for the synthesis of advanced polymers, such as polyimides or covalent organic frameworks (COFs). The aniline group provides a reactive site for polymerization, while the rigid, bulky diphenylpyridine core could impart desirable thermal and mechanical properties to the resulting materials.
Emerging Trends and Potential Directions for Future Research
The future of research on this compound is likely to be driven by broader trends in materials chemistry and organic electronics. Several promising research avenues can be envisioned:
Aggregation-Induced Emission (AIE): Many molecules with sterically hindered phenyl rings exhibit aggregation-induced emission, a phenomenon where non-emissive solutions become highly luminescent in the aggregated state. Given its structure, this compound is a prime candidate for exhibiting AIE properties. Future research could focus on synthesizing and characterizing its photophysical properties to explore its potential as an AIE luminogen for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
Organic Light-Emitting Diodes (OLEDs): Pyridine and aniline derivatives are extensively used in the development of materials for OLEDs, serving as charge transporters or emissive components. st-andrews.ac.ukresearchgate.net The unique combination of electron-deficient pyridine and electron-rich aniline in this compound could lead to interesting charge-transfer characteristics, making it a candidate for thermally activated delayed fluorescence (TADF) materials, which are crucial for high-efficiency OLEDs. st-andrews.ac.ukchemrxiv.org
Covalent Organic Frameworks (COFs): The rigid structure and the presence of a reactive amine group make this compound an attractive building block for the bottom-up synthesis of crystalline, porous COFs. These materials have potential applications in gas storage, catalysis, and sensing.
Interdisciplinary Research Opportunities involving the Compound
The exploration of this compound opens up several exciting opportunities for interdisciplinary collaboration:
Chemistry and Materials Science: The synthesis of novel polymers and COFs from this compound would require a close collaboration between synthetic organic chemists and materials scientists to characterize the resulting materials' properties and explore their applications.
Physics and Engineering: The investigation of its potential in OLEDs would necessitate a partnership between chemists for material design and synthesis, and physicists and engineers for device fabrication and characterization. researchgate.netmdpi.com
Computational Chemistry and Experimental Science: Theoretical studies, such as Density Functional Theory (DFT) calculations, could predict the photophysical properties and electronic structure of this compound and its derivatives. These computational insights would be invaluable in guiding experimental efforts towards specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
